3-Trifluoromethylthioanisole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

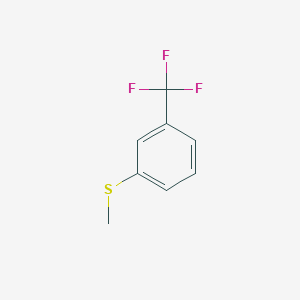

3-Trifluoromethylthioanisole is a research chemical with the molecular formula C8H7F3S and a molecular weight of 192.2 g/mol . It’s primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Trifluoromethylthioanisole is represented by the formula C8H7F3S . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, three fluorine atoms, and one sulfur atom.Chemical Reactions Analysis

While specific chemical reactions involving 3-Trifluoromethylthioanisole are not available, trifluoromethylation reactions have been a topic of significant research. These reactions often involve the generation of a trifluoromethyl radical via photoredox processes .Physical And Chemical Properties Analysis

3-Trifluoromethylthioanisole is a liquid at room temperature . Its predicted melting point is -8.05°C, and it has a boiling point of 37-38°C at 0.1 mmHg . The predicted density is approximately 1.3 g/mL, and the refractive index is predicted to be n20D 1.49 .Scientific Research Applications

Synthesis of Functionalized Carbonyl Compounds :

- The trifluoromethylthio group (SCF3) is increasingly used in pharmaceutical, agrochemical, and material chemistry due to its ability to modulate lipophilicity, bioavailability, and metabolic stability of molecules. This group plays a crucial role in the synthesis of α-SCF3-substituted carbonyl compounds, which are highly potent in medicinal chemistry. Catalytic strategies and stereoselective methods are being developed for the synthesis of these compounds (Rossi et al., 2018).

Development of Slow-Release Paint Pigments :

- Trifluoromethylthio derivatives, such as 3-Trifluoromethylthioanisole, are being explored for use in corrosion control. For instance, a novel method to modify water-soluble triazole particles using a plasma polymerization technique has been presented. These modified particles can be used in water-based epoxy coatings for corrosion control, demonstrating the potential of trifluoromethylthio compounds in material sciences (Yang & Ooij, 2004).

HIV-1 Reverse Transcriptase Inhibitors :

- Trifluoromethylthio compounds are integral in developing inhibitors for HIV-1 reverse transcriptase. The presence of the trifluoromethyl group in drugs such as Efavirenz has shown significant results in anti-HIV chemotherapy. New 3-hydroxy-2-oxo-3-trifluoromethylindole compounds have been synthesized as potential reverse transcriptase inhibitors, highlighting the medical importance of these compounds (Boechat et al., 2007).

Pharmacophoric Groups in Medicinal Chemistry :

- The trifluoromethylthio group is being evaluated for its role in pharmacophoric interactions with biological targets. The study of 1,2,3-triazoles, which can incorporate trifluoromethylthio groups, has provided insights into their potential as pharmacophoric groups with good pharmacokinetic profiles (Massarotti et al., 2014).

Electrophilic Reagents for Trifluoromethylthiolation :

- Research has been conducted on developing shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents facilitate the easy installation of the trifluoromethylthio group into small molecules, enhancing their cell-membrane permeability and chemical/metabolic stability. This has significant implications for drug molecule design (Shao et al., 2015).

Organic Synthesis and Scaffold Diversification :

- 3-Trifluoromethylpyrazole derivatives, which can be synthesized from 3-Trifluoromethylthioanisole, are important for both the agrochemical and pharmaceutical industry. A novel method for the synthesis of these derivatives has been reported, emphasizing the utility of trifluoromethylthio compounds in organic synthesis and their potential in drug development (Lv et al., 2019).

Safety and Hazards

Future Directions

Trifluoromethylation reactions, such as those potentially involving 3-Trifluoromethylthioanisole, are a hot topic in synthetic chemistry. The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name |

1-methylsulfanyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFFWLOMDITUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylthioanisole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione](/img/structure/B2448041.png)

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid](/img/structure/B2448053.png)

![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)